molecular formula C18H24FN3O2 B5019070 N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide

N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide

Cat. No.: B5019070
M. Wt: 333.4 g/mol
InChI Key: YGJSLZRJGXJRED-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a wide range of biological activities. They are found in many synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . The indole nucleus is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .


Synthesis Analysis

The synthesis of indole derivatives often involves condensation reactions. For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a fused benzene and pyrrole ring, known as the indole nucleus . The indole nucleus is aromatic and has 10 π-electrons, two from the lone pair on nitrogen and eight from double bonds .


Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including electrophilic substitution due to the presence of excessive π-electrons .


Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative would depend on its particular structure.

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological activity they exhibit. They can bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities .

Properties

IUPAC Name

N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-11-12(2)21-18-13(7-14(19)8-16(11)18)9-20-17(24)10-22-5-3-15(23)4-6-22/h7-8,15,21,23H,3-6,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJSLZRJGXJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)F)CNC(=O)CN3CCC(CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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